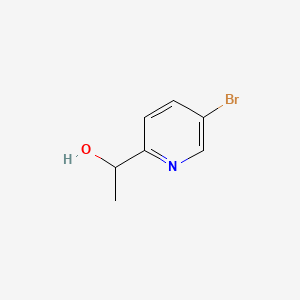

1-(5-Bromopyridin-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655089 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159533-68-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 1-(5-Bromopyridin-2-yl)ethanol

An In-depth Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(5-Bromopyridin-2-yl)ethanol, a valuable substituted pyridine intermediate in pharmaceutical research. The synthesis commences from the readily available precursor, 2,5-dibromopyridine. The core of this synthetic strategy hinges on a highly regioselective monolithiation at the C2 position, a critical step that is governed by the choice of solvent and reaction temperature. This guide outlines a robust two-step pathway: the initial formation of the key intermediate 1-(5-Bromopyridin-2-yl)ethanone, followed by its selective reduction to the target secondary alcohol. Detailed experimental procedures, quantitative data summaries, and workflow visualizations are provided to enable replication and adaptation by researchers in the field.

Introduction and Synthetic Strategy

Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, possesses three distinct points for further chemical modification: the bromine atom (amenable to cross-coupling reactions), the secondary alcohol (for esterification or etherification), and the pyridine nitrogen.

The primary challenge in synthesizing this molecule from 2,5-dibromopyridine is achieving selective functionalization at the C2 position while leaving the C5 bromine intact. The electronic properties of the pyridine ring and the two bromine substituents make direct, selective substitution difficult. Halogen-metal exchange reactions provide a powerful method for activating a specific C-Br bond. The regioselectivity of this exchange is highly sensitive to reaction conditions. It has been demonstrated that monolithiation of 2,5-dibromopyridine can be directed to either the C2 or C5 position based on solvent choice.[1] Specifically, non-coordinating solvents such as toluene favor the formation of the kinetically preferred 2-lithio-5-bromopyridine intermediate.

This guide details a reliable two-step synthesis based on this principle:

-

Step 1: Regioselective Acylation. A halogen-lithium exchange is performed on 2,5-dibromopyridine using n-butyllithium in toluene at low temperature to selectively generate the 2-lithiated species. This intermediate is then trapped with an acylating agent, N,N-dimethylacetamide (DMAc), to yield the ketone, 1-(5-Bromopyridin-2-yl)ethanone.

-

Step 2: Ketone Reduction. The resulting ketone is selectively reduced to the target secondary alcohol, this compound, using sodium borohydride (NaBH₄), a mild and effective reducing agent for ketones.[2][3]

This pathway offers a clear and high-yielding route to the desired product, leveraging a well-documented and controllable regioselective lithiation.

Reaction Pathways and Mechanisms

The overall synthetic transformation is depicted below. The critical aspect is the regiocontrol achieved in the first step.

Regioselectivity of Lithiation

The selective monolithiation of 2,5-dibromopyridine is the cornerstone of this synthesis. The use of a non-coordinating solvent like toluene at low temperatures (-40 °C to -78 °C) favors the kinetically controlled lithiation at the C2 position.[1] This is attributed to the inductive effect of the pyridine nitrogen, which makes the C2 proton more acidic and the C2-Br bond more susceptible to exchange. In contrast, coordinating solvents like tetrahydrofuran (THF) can lead to the thermodynamically more stable 5-lithiated isomer.

Caption: Logical diagram of regioselective lithiation.

Overall Synthetic Workflow

The complete two-step process involves the formation of the ketone intermediate followed by its reduction. This workflow is efficient and utilizes standard laboratory techniques.

Caption: Experimental workflow for the synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone

This protocol is adapted from a documented procedure for the acylation of 2,5-dibromopyridine.[4]

Materials and Reagents:

-

2,5-Dibromopyridine

-

Toluene, anhydrous

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

N,N-Dimethylacetamide (DMAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyridine (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material (approx. 40 mL per 1 g of starting material).

-

Cool the stirred solution to -40 °C using a dry ice/acetonitrile bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 1.02 eq) dropwise, maintaining the internal temperature below -35 °C. Stir for 40 minutes at -40 °C after the addition is complete.

-

Add N,N-dimethylacetamide (3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature (approx. 20 °C) and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to afford the pure product.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromopyridine | [4] |

| Reagents | n-BuLi (1.02 eq), DMAc (3.0 eq) | [4] |

| Solvent | Toluene | [4] |

| Temperature | -40 °C to 20 °C | [4] |

| Product | 1-(5-Bromopyridin-2-yl)ethanone | [4] |

| Yield | Up to 100% (reported) | [4] |

| Appearance | White Solid | [4] |

Step 2: Synthesis of this compound

This is a standard procedure for the sodium borohydride reduction of an aryl ketone.[2][5][6]

Materials and Reagents:

-

1-(5-Bromopyridin-2-yl)ethanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) in methanol (approx. 20 mL per 1 g) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add sodium borohydride (approx. 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

-

If necessary, the product can be further purified by silica gel column chromatography.

| Parameter | Value | Reference |

| Starting Material | 1-(5-Bromopyridin-2-yl)ethanone | [3][6] |

| Reagent | Sodium Borohydride (NaBH₄) | [2][5] |

| Solvent | Methanol | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Product | This compound | |

| Yield | Typically >90% | |

| Appearance | Typically a white solid or colorless oil |

Conclusion

The synthesis of this compound from 2,5-dibromopyridine is effectively achieved through a two-step sequence involving a regioselective lithiation-acylation followed by a standard ketone reduction. The critical step, the selective formation of the 2-lithiated intermediate, is reliably controlled by using a non-coordinating solvent like toluene. The protocols provided herein are robust, high-yielding, and utilize common laboratory reagents and techniques, making this synthetic route highly accessible for researchers in drug discovery and development. This guide serves as a practical resource for the preparation of this versatile chemical building block.

References

An In-depth Technical Guide to the Reduction of 1-(5-Bromopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal mechanisms and methodologies for the reduction of the ketone 1-(5-Bromopyridin-2-yl)ethanone to its corresponding alcohol, 1-(5-bromopyridin-2-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document details common reduction strategies, including hydride reduction, catalytic transfer hydrogenation, and asymmetric synthesis methods, presenting their mechanistic pathways, detailed experimental protocols, and comparative data to aid in methodological selection and optimization.

Introduction

1-(5-Bromopyridin-2-yl)ethanone is a versatile building block in medicinal chemistry, featuring a reactive ketone moiety and a bromine-substituted pyridine ring amenable to further functionalization. The reduction of its carbonyl group to a secondary alcohol introduces a chiral center, opening pathways for the synthesis of enantiomerically pure compounds. The selection of an appropriate reduction method is contingent on factors such as desired stereoselectivity, substrate tolerance, scalability, and economic viability. This guide explores the most prevalent and effective methods for this transformation.

Reduction Methodologies and Mechanisms

The reduction of 1-(5-Bromopyridin-2-yl)ethanone can be broadly categorized into non-catalytic and catalytic methods. These include direct hydride transfer using agents like sodium borohydride, and catalytic approaches such as transfer hydrogenation and asymmetric reductions.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones. It offers the advantage of not affecting the pyridine ring or the carbon-bromine bond under standard conditions.

Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated by a protic solvent, typically methanol or ethanol, to yield the secondary alcohol.

Mechanism of Sodium Borohydride Reduction

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful alternative to traditional catalytic hydrogenation that uses a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a metal catalyst. Ruthenium and rhodium complexes are commonly employed for this purpose.

Mechanism: The mechanism typically involves the formation of a metal-hydride species from the catalyst and the hydrogen donor. The ketone then coordinates to the metal center, followed by the migratory insertion of the hydride to the carbonyl carbon, forming the alcohol product and regenerating the catalyst.

Catalytic Cycle of Transfer Hydrogenation

Asymmetric Reduction: Corey-Bakshi-Shibata (CBS) Reduction

For the synthesis of enantiomerically enriched this compound, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method. This reaction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).

Mechanism: The CBS catalyst coordinates with the borane, enhancing its reducing power and creating a chiral environment. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation. This is followed by an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[1][2][3]

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

Data Presentation: Comparison of Reduction Methods

While specific quantitative data for the reduction of 1-(5-Bromopyridin-2-yl)ethanone is not extensively reported in publicly available literature, the following table summarizes typical results for the analogous reduction of 1-(3-Bromopyridin-2-yl)ethanone, which is expected to exhibit similar reactivity. Researchers should consider these as starting points for optimization.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 2 | >95 | N/A (Racemic) |

| Transfer Hydrogenation | [Ru(p-cymene)Cl₂]₂ / Formic Acid-Triethylamine | Acetonitrile | 40 | 12 | High | Up to 99 (with chiral ligand) |

| Asymmetric Reduction | (R)-CBS Catalyst / BH₃·SMe₂ | THF | -20 to RT | 4-8 | Variable | >95 |

| MPV Reduction | Aluminum Isopropoxide | Isopropanol | Reflux | 12-24 | Variable | N/A (Racemic) |

Experimental Protocols

The following protocols are detailed methodologies for the key reduction experiments.

Protocol 1: Reduction with Sodium Borohydride

This protocol describes a standard and highly efficient method for the racemic reduction of 1-(5-Bromopyridin-2-yl)ethanone.

Materials:

-

1-(5-Bromopyridin-2-yl)ethanone

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Workflow for NaBH₄ reduction.

Procedure:

-

Dissolve 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Asymmetric Reduction with a CBS Catalyst

This protocol outlines a general procedure for the enantioselective reduction of 1-(5-Bromopyridin-2-yl)ethanone using a Corey-Bakshi-Shibata catalyst.

Materials:

-

1-(5-Bromopyridin-2-yl)ethanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

To a flame-dried, nitrogen-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

-

Cool the flask to -20 °C and add borane-dimethyl sulfide complex (0.6 eq) dropwise.

-

Stir the mixture for 10 minutes.

-

In a separate flask, dissolve 1-(5-Bromopyridin-2-yl)ethanone (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Stir for 30 minutes, then extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the enantiomerically enriched this compound.

Conclusion

The reduction of 1-(5-Bromopyridin-2-yl)ethanone to its corresponding alcohol is a versatile transformation that can be achieved through several reliable methods. For general laboratory synthesis where stereochemistry is not a concern, sodium borohydride in methanol provides a simple, efficient, and cost-effective solution. For applications requiring high enantiopurity, asymmetric methods such as the Corey-Bakshi-Shibata reduction offer excellent stereocontrol. Catalytic transfer hydrogenation presents a scalable and efficient alternative, particularly with the use of modern ruthenium and rhodium catalysts. The choice of method will ultimately depend on the specific requirements of the research or drug development project, including scale, cost, and desired stereochemistry. It is recommended to perform small-scale optimization experiments for any chosen method to ensure optimal performance for this specific substrate.

References

Technical Guide: Chemical Properties and Experimental Insights of 1-(5-Bromopyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(5-Bromopyridin-2-yl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Core Chemical Properties

This compound, a substituted pyridinyl ethanol derivative, possesses chemical features that make it an interesting building block in medicinal chemistry. The presence of a bromine atom on the pyridine ring offers a site for further functionalization, while the secondary alcohol moiety can be involved in hydrogen bonding or serve as a precursor for other functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159533-68-3 | Vendor Information |

| Molecular Formula | C₇H₈BrNO | Calculated |

| Molecular Weight | 202.05 g/mol | Calculated |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | 109.0 to 119.0 °C (for the precursor ketone) | [1] |

| Boiling Point | Data Not Available | |

| pKa | Data Not Available | |

| Solubility | Sparingly soluble in Chloroform and Methanol (for the precursor ketone) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone precursor, 1-(5-Bromopyridin-2-yl)ethanone.

Synthesis of 1-(5-Bromopyridin-2-yl)ethanone

A common synthetic route to the ketone precursor involves the reaction of 2,5-dibromopyridine with an acetylating agent via a lithium-halogen exchange.[3]

Experimental Protocol:

-

Dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous toluene under a nitrogen atmosphere and cool the solution to -40°C.

-

Slowly add a solution of n-butyllithium (1.02 equivalents) in hexane dropwise to the reaction mixture, maintaining the temperature at -40°C.

-

After stirring for 40 minutes, add N,N-dimethylacetamide (3.0 equivalents) dropwise.

-

Allow the reaction mixture to gradually warm to room temperature (20°C) and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-(5-Bromopyridin-2-yl)ethanone as a white solid.[3]

Reduction to this compound

The reduction of the ketone to the desired secondary alcohol can be effectively carried out using a mild reducing agent such as sodium borohydride (NaBH₄).[4]

General Experimental Protocol:

-

Dissolve 1-(5-Bromopyridin-2-yl)ethanone (1 equivalent) in a suitable protic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.

-

Remove the solvent under reduced pressure.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

Comprehensive characterization using spectroscopic methods is crucial to confirm the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the pyridyl protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methine carbon, and the methyl carbon. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands, and characteristic aromatic C=C and C=N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Reactivity and Potential Applications

The chemical structure of this compound suggests several avenues for its application in drug discovery and organic synthesis. The bromo-substituent on the pyridine ring can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse molecular fragments. The secondary alcohol functionality can be oxidized to the corresponding ketone, esterified, or used as a nucleophile in various reactions.

While specific biological activities for this compound have not been extensively reported, its precursor, 1-(5-Bromo-2-pyridyl)ethanone, has been used as a reagent in the synthesis of antibacterial agents.[3] This suggests that derivatives of this compound may also possess interesting pharmacological properties.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

- 1. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 3. 1-(5-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 214701-49-2 [matrix-fine-chemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability and Storage of 1-(5-Bromopyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(5-Bromopyridin-2-yl)ethanol. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The guidance is based on available safety data, general chemical principles for related structures, and established protocols for stability testing of pharmaceutical compounds.

Chemical Profile

This compound is a substituted pyridine derivative with a chiral center. Its chemical structure consists of a pyridine ring brominated at the 5-position and substituted with a 1-hydroxyethyl group at the 2-position. This compound is often used as a key intermediate in the synthesis of various pharmacologically active molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 330265-72-8 |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on safety data sheets and general laboratory best practices for similar chemical entities.[1][2][3]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For solutions, refrigeration at 2-8°C is advisable.[4] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area.[1] | To prevent the accumulation of potentially harmful vapors. |

| Container | Keep in a tightly closed container.[1][2] | To prevent exposure to moisture and atmospheric contaminants. |

| Light Exposure | Protect from light. | Pyridine derivatives can be susceptible to photodegradation. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the compound. |

Stability Profile and Potential Degradation Pathways

While this compound is generally stable under the recommended storage conditions, it possesses functional groups that could be susceptible to degradation under specific stress conditions.[5] Understanding these potential degradation pathways is critical for developing stable formulations and analytical methods.

Based on the chemical structure, the primary potential degradation pathways are:

-

Oxidation: The secondary alcohol group is susceptible to oxidation to the corresponding ketone, 1-(5-Bromopyridin-2-yl)ethanone. This can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents.

-

Hydrolysis: While the ether linkage is not present in this molecule, the C-Br bond on the pyridine ring could be susceptible to hydrolysis under extreme pH and temperature conditions, though this is generally less likely for aryl bromides.

-

Photodegradation: Pyridine and its derivatives can undergo degradation upon exposure to UV light. The bromine substituent may also influence the photolytic stability.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the generation of hydrogen bromide, nitrogen oxides, and carbon oxides.[5]

dot

References

The Pivotal Role of 1-(5-Bromopyridin-2-yl)ethanol as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-increasing. Chiral building blocks serve as fundamental cornerstones in the construction of complex molecular architectures with specific stereochemistry, which is often crucial for biological activity. Among these, 1-(5-Bromopyridin-2-yl)ethanol has emerged as a versatile and valuable chiral intermediate. Its unique structural features, combining a stereogenic alcohol center with a functionalized pyridine ring, make it an attractive synthon for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and drug development.

Synthesis of the Chiral Precursor: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric reduction of the corresponding prochiral ketone, 1-(5-bromopyridin-2-yl)ethanone, or chiral resolution of the racemic alcohol.

Asymmetric Reduction of 1-(5-Bromopyridin-2-yl)ethanone

The most efficient and atom-economical approach to enantiopure this compound is the asymmetric reduction of its ketone precursor, 2-acetyl-5-bromopyridine. This ketone can be synthesized from 2,5-dibromopyridine.[1] Catalytic asymmetric transfer hydrogenation, a cornerstone of modern asymmetric synthesis, offers a reliable method to achieve high enantioselectivity.

Experimental Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone [1]

To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as toluene, n-butyllithium (1.02 equivalents) is added dropwise at a low temperature (e.g., -40°C) under an inert atmosphere. After stirring for a period, an acetylating agent like N,N-dimethylacetamide (3.0 equivalents) is introduced. The reaction mixture is gradually warmed to room temperature. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-(5-bromopyridin-2-yl)ethanone.

Logical Workflow for the Synthesis of the Ketone Precursor

Table 1: Representative Data for Asymmetric Ketone Reduction

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Ru(II)-BINAP | Aryl Ketones | Chiral Alcohols | >95 | >98 | General Literature |

| Transfer Hydrogenation | Heterocyclic Ketones | Chiral Alcohols | High | High | General Literature |

Chiral Resolution of Racemic this compound

An alternative route to obtain enantiopure this compound involves the separation of a racemic mixture. This classical method relies on the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the chiral alcohol from the separated salt yields the desired enantiomer.

Experimental Protocol: General Chiral Resolution

A solution of racemic this compound in a suitable solvent is treated with a sub-stoichiometric amount of a chiral resolving agent (e.g., (R,R)-tartaric acid). The mixture is allowed to crystallize, and the resulting solid, enriched in one diastereomeric salt, is collected by filtration. The salt is then treated with a base to liberate the enantiomerically enriched alcohol. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Workflow for Chiral Resolution

Applications in the Synthesis of Bioactive Molecules

The true value of a chiral building block is demonstrated through its successful incorporation into the synthesis of biologically active molecules. The enantiopure forms of this compound serve as key intermediates in the synthesis of various pharmaceutical agents.

Role in the Synthesis of Oxazolidinone Antibacterials

One notable application of pyridine-containing chiral building blocks is in the synthesis of oxazolidinone antibiotics. These compounds are a clinically important class of antibacterial agents. The precursor, 1-(5-Bromo-2-pyridyl)ethanone, is a reagent used in the synthesis of substituted (pyridin-3-yl)phenyloxazolidinones, which have shown antibacterial properties.[1] The chiral alcohol, this compound, can be envisioned as a precursor to chiral amines or other functionalities that are subsequently incorporated into the oxazolidinone scaffold.

Signaling Pathway of a Hypothetical Drug Action

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug synthesized using this compound as a chiral building block.

Conclusion

This compound stands as a significant chiral building block with considerable potential in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. While specific, detailed protocols for its enantioselective synthesis and direct application are dispersed throughout scientific and patent literature, the foundational chemical principles for its creation and utilization are well-established. The methodologies outlined in this guide, including the synthesis of the ketone precursor and strategies for achieving enantiopurity, provide a solid framework for researchers and drug development professionals. The continued exploration of this versatile chiral alcohol is expected to unlock new avenues for the discovery and development of novel therapeutics.

References

The Dawn of Pyridyl Alcohols: A Technical Chronicle of Discovery and Synthesis

For Immediate Release

This in-depth technical guide charts the discovery and historical development of pyridyl alcohol derivatives, a class of compounds that has carved a significant niche in medicinal chemistry and drug development. From the early explorations of pyridine chemistry to the synthesis of vital therapeutic agents, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthesis methodologies, key milestones, and the intricate biological pathways these molecules modulate.

A Historical Overview: From Coal Tar to Essential Medicines

The journey of pyridyl alcohol derivatives is intrinsically linked to the history of their parent heterocycle, pyridine. Initially isolated from coal tar in the 19th century, the pyridine ring's unique electronic properties and its presence in numerous natural products, such as alkaloids, spurred intensive investigation into its chemistry.[1] The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, laying the groundwork for the systematic creation of novel pyridine-containing compounds.[1]

The 20th century witnessed the discovery and synthesis of several pivotal pyridyl alcohol derivatives, each with its own unique story and application.

Nicotinyl Alcohol (3-Pyridinemethanol): A Vasodilator Emerges

Nicotinyl alcohol, also known as pyridylcarbinol, is a niacin (vitamin B3) derivative that emerged as a significant therapeutic agent in the mid-20th century.[2] It was developed to create a longer-acting and effective peripheral vasodilator compared to the brief effects of nicotinic acid.[2] Clinical studies, such as those by Fischer and Tebrock, demonstrated its efficacy in treating peripheral vascular diseases like arteriosclerosis obliterans and Raynaud's disease by improving blood flow.[2] Beyond its vasodilatory effects, it is also recognized as a hypolipidemic agent, capable of reducing cholesterol and triglyceride levels.[2][3]

Pyridoxine (Vitamin B6): An Essential Coenzyme

The discovery of pyridoxine, a form of vitamin B6, was a landmark in nutritional science. In the 1930s, Paul György identified a factor that cured a skin condition in rats called "rat acrodynia," which he named vitamin B6.[4][5] The crystalline form was isolated in 1938, and its structure as a pyridine derivative, specifically 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine, was determined the following year, leading to its chemical synthesis.[4][6] Subsequent research in the 1940s identified two other forms of vitamin B6, pyridoxal and pyridoxamine, and established that their biological activity stems from their conversion to the active coenzyme, pyridoxal-5-phosphate (PLP).[4][7] PLP is a crucial cofactor in over 140 enzymatic reactions, primarily in amino acid metabolism.[8][9]

Isomeric Pyridinemethanols: Versatile Synthetic Intermediates

The simpler pyridinemethanol isomers, 2-pyridinemethanol and 4-pyridinemethanol, were first synthesized in the mid-20th century.[1][10] These compounds, while not possessing the direct therapeutic applications of nicotinyl alcohol or pyridoxine, quickly became invaluable as intermediates in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[10][11] Their utility lies in the reactivity of the hydroxyl group, which allows for further chemical modifications to build more complex molecules.[10]

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for prominent pyridyl alcohol derivatives, facilitating comparison of their physical properties and biological activities.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Nicotinyl Alcohol | (Pyridin-3-yl)methanol | 100-55-0 | C₆H₇NO | 109.128 | 147–148 | - | Soluble in water and alcohol[2] |

| 2-Pyridinemethanol | (Pyridin-2-yl)methanol | 586-98-1 | C₆H₇NO | 109.13 | - | 114-116 (at 9 mmHg) | Moderately soluble in water[10] |

| 4-Pyridinemethanol | (Pyridin-4-yl)methanol | 586-95-8 | C₆H₇NO | 109.13 | 52-56 | 107-110 (at 1 mmHg) | Soluble in water[11][12] |

| Pyridoxine | 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol | 65-23-6 | C₈H₁₁NO₃ | 169.18 | 159-162 | - | Freely soluble in water |

| Compound | Biological Activity | Key Applications |

| Nicotinyl Alcohol | Vasodilator, Hypolipidemic agent[2][3] | Treatment of peripheral vascular diseases[2] |

| 2-Pyridinemethanol | Intermediate in synthesis | Pharmaceutical and agrochemical synthesis[10] |

| 4-Pyridinemethanol | Intermediate in synthesis | Pharmaceutical and fine chemical synthesis[11] |

| Pyridoxine (Vitamin B6) | Coenzyme precursor[7] | Treatment of vitamin B6 deficiency, cofactor in metabolic pathways[13] |

| Pyridoxine Derivatives | Antibacterial activity against biofilm-embedded Staphylococcus[14][15] | Potential for new antibiotics and disinfectants[14][15] |

Key Experimental Protocols

This section details the methodologies for the synthesis of key pyridyl alcohol derivatives, based on historical and contemporary literature.

Synthesis of Nicotinyl Alcohol (3-Pyridinemethanol)

Method 1: Reduction of Nicotinic Acid via Esterification

-

Esterification: A solution of nicotinic acid (0.1 mole) in methanol (30 ml) is prepared. Concentrated sulfuric acid (5 ml) is added as a catalyst. The reaction mixture is refluxed for 16 hours to form methyl nicotinate.

-

Reduction: The resulting methyl nicotinate is then reduced using a sodium borohydride-methanol system in tetrahydrofuran (THF) under reflux conditions to yield 3-pyridinemethanol.

Method 2: Catalytic Hydrogenation of 3-Cyanopyridine [1]

-

3-Cyanopyridine is added to a reaction vessel with a palladium-on-carbon (Pd/C) catalyst in the presence of hydrochloric acid and water.

-

Hydrogen gas is introduced, and the mixture undergoes catalytic hydrogenation at normal temperature and pressure to yield the product.

Synthesis of 2-Pyridinemethanol

Method 1: Reduction of 2-Pyridinecarboxaldehyde [10]

-

2-Pyridinecarboxaldehyde is dissolved in an anhydrous solvent such as ether or tetrahydrofuran (THF) under an inert atmosphere.

-

Lithium aluminum hydride (LiAlH₄) is slowly added to the solution. The reaction mixture is stirred until the reduction is complete.

-

The reaction is carefully quenched with water and the product is extracted to yield 2-pyridinemethanol.

Method 2: From 2-Picoline via N-oxide formation [16]

-

Oxidation: 2-Picoline is mixed with glacial acetic acid and a catalyst. 30% hydrogen peroxide is added dropwise at 70-80°C and reacted for 3-6 hours to form 2-picoline N-oxide.

-

Rearrangement and Hydrolysis: The 2-picoline N-oxide is reacted with acetic anhydride under reflux for 3-6 hours to form 2-picolyl acetate.

-

The 2-picolyl acetate is then hydrolyzed using a sodium hydroxide solution to yield 2-pyridinemethanol.

Synthesis of 4-Pyridinemethanol

Method 1: Reduction of Methyl Isonicotinate [11]

-

Methyl isonicotinate is dissolved in tetrahydrofuran (THF).

-

Sodium borohydride and lithium chloride are added to the solution.

-

The reaction mixture is refluxed for 6-8 hours.

-

The reaction is quenched with an acid solution to yield 4-pyridinemethanol.

Method 2: Catalytic Hydrogenation of Pyridine-4-carboxaldehyde [11]

-

Pyridine-4-carboxaldehyde is subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.

-

The reaction is carried out under elevated pressure and temperature to produce 4-pyridinemethanol.

Signaling Pathways and Mechanisms of Action

The biological effects of pyridyl alcohol derivatives are mediated through specific signaling pathways. This section provides a visual representation of these mechanisms.

Vasodilation Pathway of Nicotinyl Alcohol

Nicotinyl alcohol induces vasodilation through a dual mechanism involving the release of prostacyclin (PGI₂) and nitric oxide (NO) from endothelial cells.[3]

Caption: Signaling pathway of Nicotinyl Alcohol-induced vasodilation.

Metabolic Activation of Pyridoxine (Vitamin B6)

Pyridoxine itself is not biologically active. It must be converted to pyridoxal 5'-phosphate (PLP) through a salvage pathway to function as a coenzyme.[8][17]

Caption: Metabolic activation pathway of Pyridoxine to Pyridoxal 5'-phosphate (PLP).

Conclusion

The discovery and development of pyridyl alcohol derivatives represent a significant chapter in the history of medicinal and organic chemistry. From the vasodilatory and lipid-lowering effects of nicotinyl alcohol to the essential coenzymatic role of pyridoxine, these compounds have had a profound impact on human health. The isomeric pyridinemethanols continue to serve as versatile building blocks for the creation of novel therapeutics. This guide provides a foundational understanding of these important molecules, offering valuable insights for researchers dedicated to the ongoing exploration of pyridine chemistry and its applications in drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nicotinyl Alcohol? [synapse.patsnap.com]

- 4. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. med.libretexts.org [med.libretexts.org]

- 6. Vitamin B6: A Long Known Compound of Surprising Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin B6 | Coenzyme, Pyridoxal & Pyridoxamine | Britannica [britannica.com]

- 8. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. chembk.com [chembk.com]

- 13. Pyridoxine Deficiency: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 14. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]

- 17. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

An In-depth Technical Guide to the Solubility of 1-(5-Bromopyridin-2-yl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the chemical compound 1-(5-Bromopyridin-2-yl)ethanol in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the experimental protocols and data presentation standards crucial for researchers in drug development and chemical analysis.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its bioavailability and therapeutic efficacy.[1] For a compound like this compound, which may serve as a key intermediate or API, understanding its solubility in different organic solvents is essential for various stages of development, including purification, formulation, and analytical method development.

Quantitative Solubility Data

Table 1: Illustrative Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC |

| Acetone | 25 | Data to be determined | Data to be determined | UV-Vis Spectroscopy |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | NMR |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accurate technique for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following protocol provides a detailed methodology for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[4]

-

-

Data Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.3. Important Considerations

-

Purity: The purity of both the solute and the solvent is crucial for accurate solubility measurements.[3]

-

Temperature Control: Temperature must be strictly controlled throughout the experiment as it significantly affects solubility.[3]

-

Equilibrium Time: The time required to reach equilibrium should be determined empirically for the specific compound-solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

References

physical properties of 1-(5-Bromopyridin-2-yl)ethanol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)ethanol is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structural features, including the bromine-substituted pyridine ring and the secondary alcohol, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Notably, related pyridine-containing compounds have been investigated as kinase inhibitors, highlighting the potential utility of this scaffold in drug discovery programs. This technical guide provides an in-depth overview of the known physical properties of this compound, details on the experimental determination of these properties, and a conceptual workflow for its synthesis and potential application.

Physical Properties

The physical properties of a compound are critical for its handling, characterization, and application in synthetic and biological protocols. The available data for this compound is summarized below.

| Property | Value | Notes |

| CAS Number | 159533-68-3 | |

| Molecular Formula | C₇H₈BrNO | |

| Molecular Weight | 202.05 g/mol | |

| Boiling Point | 274.4°C | At 760 mmHg |

| Melting Point | Not available | Data not found in surveyed literature. |

Experimental Protocols

Determination of Boiling Point

While specific experimental details for the determination of the boiling point of this compound are not detailed in the available literature, a standard and widely accepted method for such a determination is the Thiele tube method. This micro-scale technique is suitable for determining the boiling point of small quantities of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In the Thiele tube method, a sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling (at which point the liquid is drawn into the capillary) is recorded as the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Sample vial

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed in a small sample vial.

-

A capillary tube, sealed at one end, is placed open-end-down into the sample vial.

-

The sample vial is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, air trapped in the capillary tube will expand and be expelled.

-

Upon reaching the boiling point of the sample, a continuous stream of vapor bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point of the sample.

Synthetic and Application Workflow

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. For instance, its precursor, 1-(5-Bromopyridin-2-yl)ethanone, is utilized in the synthesis of inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which is a key component in B-cell receptor signaling and a target for the treatment of certain cancers and autoimmune diseases.[1][2] The following diagram illustrates a conceptual workflow from the precursor to the target compound and its potential application as a building block for more complex molecules.

Caption: Synthesis of this compound and its potential use as an intermediate.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of 1-(5-Bromopyridin-2-yl)ethanol

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(5-bromopyridin-2-yl)ethanol, a valuable chiral building block in pharmaceutical and agrochemical research. The primary method detailed is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2-acetyl-5-bromopyridine, utilizing a well-defined chiral ruthenium catalyst of the Noyori type. An alternative method, the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, is also presented. These protocols are designed for researchers, scientists, and drug development professionals, offering robust methodologies for producing the target chiral alcohol with high enantioselectivity and yield.

Introduction

Chiral alcohols, particularly those containing heterocyclic moieties like pyridine, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The enantioselective synthesis of these compounds is crucial, as different enantiomers often exhibit distinct pharmacological profiles. This compound serves as a key intermediate for the synthesis of various pharmaceutical agents. This document outlines two powerful catalytic asymmetric methods for its preparation from 2-acetyl-5-bromopyridine: Noyori-type asymmetric transfer hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.[1]

The Noyori asymmetric transfer hydrogenation employs a ruthenium catalyst bearing a chiral diamine ligand and an arene ligand.[2] This method is known for its high efficiency, excellent enantioselectivity, and operational simplicity, often utilizing safe and inexpensive hydrogen donors like a formic acid/triethylamine mixture. The CBS reduction, on the other hand, utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[3][4] Both methods offer predictable stereochemical outcomes and are amenable to laboratory-scale synthesis.

Reaction Schemes

Method A: Asymmetric Transfer Hydrogenation (Noyori-type Catalyst)

Scheme 1: Asymmetric transfer hydrogenation of 2-acetyl-5-bromopyridine to (S)-1-(5-bromopyridin-2-yl)ethanol using a chiral Ru(II) catalyst.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

Scheme 2: CBS reduction of 2-acetyl-5-bromopyridine to (R)-1-(5-bromopyridin-2-yl)ethanol using a chiral oxazaborolidine catalyst.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of chiral pyridyl alcohols using the described methods. The data for the Asymmetric Transfer Hydrogenation is based on the reduction of the closely related substrate, 2-acetylpyridine, as a reliable proxy for the target reaction.

| Method | Catalyst | Substrate | S/C Ratio | Hydrogen Donor/Reagent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Ref. |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | 2-Acetylpyridine | 200-1000 | HCOOH/NEt₃ (5:2) | 27 | 24 | Quantitative | 95 | (S) | |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | General Aromatic Ketones | 10 (mol%) | BH₃·THF | RT | 0.5-2 | High | >95 | (R) | [3] |

Note: S/C ratio refers to the substrate-to-catalyst molar ratio. ee stands for enantiomeric excess. Data for the CBS reduction is generalized for aromatic ketones as specific data for the target substrate was not available in the searched literature.

Experimental Protocols

Method A: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN

This protocol is adapted from the established procedure for the asymmetric transfer hydrogenation of 2-acetylpyridine.

Materials:

-

2-Acetyl-5-bromopyridine

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH), analytical grade

-

Triethylamine (NEt₃), distilled

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

-

Preparation of the Formic Acid/Triethylamine Mixture (5:2 azeotrope): In a flask under an inert atmosphere, slowly add triethylamine (2.0 eq.) to formic acid (5.0 eq.) at 0 °C with stirring. Allow the mixture to warm to room temperature.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add RuCl--INVALID-LINK-- catalyst (e.g., S/C ratio of 500, 0.2 mol%).

-

Add 2-acetyl-5-bromopyridine (1.0 eq.) and a minimal amount of anhydrous solvent to dissolve the substrate and catalyst.

-

Reaction Execution: To the stirred solution, add the freshly prepared formic acid/triethylamine mixture (typically 2-3 equivalents of the formic acid component relative to the substrate) at room temperature (approx. 27 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

-

Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for the CBS reduction of aromatic ketones.[1][5]

Materials:

-

2-Acetyl-5-bromopyridine

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

-

Reaction Setup: To a dry, three-necked flask equipped with a thermometer and under an inert atmosphere (Argon or Nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine catalyst (10 mol% of a 1 M solution in toluene).

-

Cool the flask to 0 °C and slowly add borane-tetrahydrofuran complex (0.6 eq. of a 1 M solution in THF). Stir for 10 minutes at this temperature.

-

Substrate Addition: In a separate flask, dissolve 2-acetyl-5-bromopyridine (1.0 eq.) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane. Afterwards, add 1 M HCl and stir for 30 minutes.

-

Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the enantioselective synthesis of this compound.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Catalytic Cycle for CBS Reduction

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for the Reduction of 1-(5-bromopyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reduction of the carbonyl group in 1-(5-bromopyridin-2-yl)ethanone to its corresponding secondary alcohol, 1-(5-bromopyridin-2-yl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol described here utilizes sodium borohydride, a mild and selective reducing agent.

Introduction

1-(5-bromopyridin-2-yl)ethanone is a valuable building block in medicinal chemistry. The presence of a bromine atom and a ketone functional group allows for diverse chemical modifications. The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation that introduces a chiral center, enabling the synthesis of enantiomerically pure compounds. Sodium borohydride (NaBH₄) is an effective and commonly used reagent for this purpose, offering selective reduction of the ketone in the presence of the pyridine ring and the carbon-bromine bond under standard conditions.[1][2]

Chemical Reaction Pathway

The general reaction pathway for the reduction of 1-(5-bromopyridin-2-yl)ethanone to this compound is depicted below:

1-(5-bromopyridin-2-yl)ethanone → this compound

-

Reducing Agent: Sodium Borohydride (NaBH₄)

-

Solvent: Methanol

-

Temperature: 0 °C to Room Temperature

Experimental Protocol: Reduction using Sodium Borohydride

This protocol outlines a standard and highly efficient method for the reduction of 1-(5-bromopyridin-2-yl)ethanone using sodium borohydride.

Materials:

-

1-(5-bromopyridin-2-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(5-bromopyridin-2-yl)ethanone (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water at 0 °C.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]

Data Presentation: Comparative Data of Reduction Methods

The following table summarizes expected quantitative data for the reduction of a similar ketone, 1-(3-bromopyridin-2-yl)ethanone, which can be used as a reference for the target reaction.[1]

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 2 | >95 | A standard, mild, and efficient method.[1] |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Use of 1-(5-Bromopyridin-2-yl)ethanol in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules.[1][2] 1-(5-Bromopyridin-2-yl)ethanol is a valuable building block, as the resulting substituted pyridine scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The bromine atom at the 5-position of the pyridine ring serves as a reactive handle for the introduction of diverse aryl, heteroaryl, or vinyl substituents via the Suzuki coupling, while the ethanol moiety offers a potential site for further functionalization.

A common challenge in the Suzuki coupling of bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its catalytic activity.[3] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful transformation. While substrates with labile protons, such as alcohols, can sometimes complicate cross-coupling reactions, many Suzuki protocols are compatible with unprotected hydroxyl groups.[4]

General Reaction Scheme

The general scheme for the Suzuki cross-coupling of this compound with a generic boronic acid is depicted below:

Figure 1: General Suzuki cross-coupling reaction of this compound.

Typical Reaction Conditions

Successful Suzuki coupling reactions are contingent on the judicious selection of several key parameters. The following table summarizes common conditions reported for the Suzuki coupling of bromopyridines, which can be adapted for this compound.[2][3]

| Parameter | Typical Reagents/Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst loading typically ranges from 1-5 mol%. The choice of catalyst can significantly impact reaction efficiency. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos, RuPhos | Often used with Pd(OAc)₂ or Pd₂(dba)₃. Ligands can enhance catalyst stability and activity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF | An inorganic base is required to activate the boronic acid. The choice of base can influence the reaction rate and yield.[5] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |

| Temperature | 80-110 °C | Reactions are typically heated to ensure a reasonable reaction rate. |

| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen, so it is critical to perform the reaction under an inert atmosphere.[3] |

Experimental Protocols

The following is a general protocol for the Suzuki cross-coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating the flask and backfilling with the inert gas, repeating this cycle 3-5 times.[3]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the reaction mixture via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-30 minutes.

-

Reaction: Place the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (e.g., 90 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for Suzuki cross-coupling.

Troubleshooting

Common issues encountered during the Suzuki coupling of bromopyridines include low yields and the formation of side products.[3]

-

Low or No Yield: This can be due to an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or poor quality of starting materials. Ensure the reaction is performed under strictly inert conditions to prevent catalyst deactivation by oxygen. A screen of different palladium catalysts, ligands, bases, and solvents may be necessary to find the optimal conditions for a specific substrate combination.[3]

-

Side Product Formation: Homocoupling of the boronic acid to form a biaryl impurity is a common side reaction, often promoted by the presence of oxygen or an excess of the palladium catalyst. Rigorous degassing of the reaction mixture is crucial to minimize this. Protodeboronation, the cleavage of the C-B bond of the boronic acid, can also occur, particularly at high temperatures or with certain bases. Using a milder base or minimizing the reaction time and temperature can help to reduce this side reaction.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the derivatization of this compound. By carefully selecting the reaction conditions, a wide variety of aryl, heteroaryl, and vinyl groups can be introduced at the 5-position of the pyridine ring, providing access to a diverse range of compounds with potential applications in drug discovery and materials science. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully employ this important transformation.

References

Application Notes and Protocols for the Derivatization of 1-(5-Bromopyridin-2-yl)ethanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 1-(5-Bromopyridin-2-yl)ethanol, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The strategic location of the bromo substituent and the hydroxyl group allows for a wide range of derivatization reactions, making this scaffold highly attractive for generating diverse chemical libraries for drug discovery programs.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous FDA-approved drugs.[1] The unique properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions, make it a privileged structure in drug design. This compound offers two key points for chemical modification: the bromine atom on the pyridine ring and the secondary alcohol. The bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ethanol moiety can be derivatized through etherification, esterification, or oxidation to introduce additional pharmacophoric features that can modulate the compound's physicochemical properties and biological activity.

The derivatization of this scaffold is particularly relevant for the development of kinase inhibitors, a major class of targeted therapeutics in oncology and inflammatory diseases.[2] The pyridine core can mimic the hinge-binding motif of ATP, while substituents introduced at the 5-position can explore deeper pockets of the kinase active site to enhance potency and selectivity.

Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main approaches: modifications at the pyridine ring and modifications of the ethanol side chain.

Modification of the Pyridine Core via Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid or ester. This allows for the introduction of a wide range of aryl and heteroaryl groups.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of various aminopyridine derivatives.

-

Heck Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromopyridine and an alkene, leading to the synthesis of substituted styrylpyridines and related analogs.

Functionalization of the Ethanol Side Chain

The secondary alcohol of the ethanol group provides a reactive site for several transformations:

-

Etherification: Reaction with various alkyl or aryl halides under basic conditions yields ether derivatives. This modification can be used to alter the lipophilicity and steric bulk of the molecule.

-